1,1,2-Trimethoxyethene

Catalog No.
S15030944
CAS No.
77998-68-6
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trimethoxyethene

CAS Number

77998-68-6

Product Name

1,1,2-Trimethoxyethene

IUPAC Name

1,1,2-trimethoxyethene

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-6-4-5(7-2)8-3/h4H,1-3H3

InChI Key

PEYJQPIHFQFVSO-UHFFFAOYSA-N

Canonical SMILES

COC=C(OC)OC

1,1,2-Trimethoxyethene is an organic compound with the molecular formula C5H12O3C_5H_{12}O_3 and a molecular weight of approximately 120.15 g/mol. It is classified as a trialkoxyethane, specifically an ether, and is known for its three methoxy groups attached to a central ethene backbone. The compound is represented structurally as (CH3O)2CHCH2OCH3(CH_3O)_2CHCH_2OCH_3 and has various synonyms including methoxyacetaldehyde dimethyl acetal and 2-methoxyacetaldehyde dimethyl acetal .

The compound is notable for its solubility in various solvents and its potential applications in chemical synthesis and as an intermediate in organic reactions. Its structure allows for unique reactivity patterns due to the presence of multiple ether functionalities.

1,1,2-Trimethoxyethene can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to yield corresponding aldehydes or acids, depending on the reaction conditions and reagents used.
  • Reduction: It can also be reduced to form alcohols.
  • Etherification: The presence of methoxy groups makes it susceptible to etherification reactions, where it can react with alcohols to form higher ethers.
  • Acetalization: In the presence of carbonyl compounds, it can participate in acetal formation reactions .

These reactions highlight its versatility as a building block in organic synthesis.

Several methods have been developed for synthesizing 1,1,2-trimethoxyethene:

  • From Biomass-Derived Sugars: A notable method involves the one-pot transformation of glucose into 1,1,2-trimethoxyethane using tandem catalysis over tungsten-based catalysts. This process includes steps such as epimerization and retro-aldol condensation followed by etherification .
  • Catalytic Processes: Research has shown that alkaline metal salts of phosphotungstic acid can effectively catalyze the conversion of hexose sugars into trialkoxyethanes through retro-aldol reactions .
  • Conventional Organic Synthesis: Traditional synthetic routes may involve the reaction of methanol with suitable aldehydes or ketones under acidic conditions to yield the desired ether.

1,1,2-Trimethoxyethene has potential applications in various fields:

  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis for producing more complex molecules.
  • Biomass Valorization: Its production from biomass-derived sugars highlights its role in sustainable chemistry and green chemistry practices.
  • Solvent

Several compounds share structural similarities with 1,1,2-trimethoxyethene. Here are some examples:

Compound NameCAS NumberSimilarity Score
(2-Methoxyethoxy)acetaldehyde dimethyl acetal94158-44-80.93
Methoxyacetaldehyde dimethyl acetal621-63-60.88
Dimethyl acetal of acetaldehyde102-52-30.67
Ethylene glycol dimethyl ether51673-84-80.63
Ethylene glycol monoethyl ether7252-83-70.60

Uniqueness

The uniqueness of 1,1,2-trimethoxyethene lies in its specific arrangement of three methoxy groups on an ethylene backbone, which influences its reactivity and potential applications compared to other ethers or acetals listed above. Its ability to be derived from renewable biomass sources also sets it apart in terms of sustainability considerations.

Lewis vs. Brønsted Acid Catalysis in Glucose Conversion

The catalytic conversion of glucose involving 1,1,2-trimethoxyethene demonstrates distinct mechanistic pathways depending on the acid catalyst employed [1] [2]. Lewis acid catalysts, particularly chromium chloride, exhibit superior performance in glucose isomerization reactions compared to traditional Brønsted acid systems [2]. The chromium complex [Cr(H₂O)₅OH]²⁺ serves as the most active chromium species in glucose isomerization, functioning as a Lewis acid-Brønsted base bifunctional site [2].

Lewis acid catalysis proceeds through coordination of the glucose molecule to the metal center, displacing water molecules from the first coordination sphere of chromium [2]. This strong interaction between the chromium cation and glucose enables ring-opening and subsequent isomerization [2]. Extended X-ray absorption fine structure spectroscopy and molecular dynamics simulations reveal the displacement of water molecules facilitates the glucose transformation process [2].

Brønsted acid catalysts operate through different mechanisms, primarily involving proton transfer to the substrate [3] [4]. The efficiency of Brønsted acid catalysis depends significantly on solution pH and the concentration of hydronium ions [3]. Research demonstrates that Brønsted acidity can retard aldose-to-ketose isomerization by decreasing the equilibrium concentration of active chromium species [2].

The synergistic combination of Lewis and Brønsted acids produces enhanced catalytic performance compared to individual catalyst systems [1] [2]. Combined Lewis-Brønsted catalysts achieve glucose conversions of up to 82% at 140°C, significantly higher than individual Lewis acid (58%) or Brønsted acid (45%) systems [1] [2]. This cooperative effect results from the complementary roles of Lewis acids in glucose isomerization and Brønsted acids in subsequent dehydration reactions [1].

Table 1: Lewis vs. Brønsted Acid Catalysis in Glucose Conversion

Catalyst TypeTemperature (°C)Glucose Conversion (%)Product Selectivity (%)Rate Constant (min⁻¹)
Lewis Acid (CrCl₃)12042640.0083
Lewis Acid (CrCl₃)14058580.0145
Brønsted Acid (HCl)12028350.0034
Brønsted Acid (HCl)14045420.0089
Combined Lewis-Brønsted12067780.0187
Combined Lewis-Brønsted14082730.0298

The mechanistic differences between Lewis and Brønsted acid catalysis become apparent through kinetic isotope effect studies [5]. Trimethoxyethene hydrolysis exhibits substantial solvent isotope effects in the normal direction (kH/kD > 1), indicating rate-determining proton transfer in Brønsted acid-catalyzed systems [5]. Lewis acid catalysis shows different kinetic behavior with reduced dependence on proton transfer mechanisms [2].

Intermediate Formation and Stabilization Strategies

The formation and stabilization of reaction intermediates in 1,1,2-trimethoxyethene systems involve complex mechanistic pathways [6] [5]. Carbocation intermediates represent the primary reactive species formed during acid-catalyzed hydrolysis of trimethoxyethene [5]. The stability of these intermediates depends on electronic effects from methoxy substituents and the reaction environment [7].

Protonation of 1,1,2-trimethoxyethene occurs preferentially at the β-carbon, forming dialkoxy cation intermediates [5]. These cations exhibit enhanced stability compared to monoalkoxy counterparts due to additional electron donation from multiple methoxy groups [5]. The rate constant for dialkoxy cation formation reaches 2.3 × 10⁴ M⁻¹s⁻¹ under optimal conditions [5].

Intermediate stabilization strategies involve solvent effects and coordination with metal centers [6] [8]. Aqueous solvent systems provide hydrogen bonding networks that stabilize charged intermediates through solvation [6]. The formation of glucose-chromium complexes demonstrates metal-assisted stabilization with formation rates of approximately 1.5 × 10³ s⁻¹ [2].

The hydration of alkoxy cations represents a crucial step in intermediate consumption [5]. Research indicates rate constants of 1.3 × 10⁵ M⁻¹s⁻¹ for the reaction of dimethoxyethyl cations with water [5]. This rapid hydration prevents significant accumulation of cationic intermediates under most reaction conditions [5].

Table 2: Intermediate Formation and Stabilization Strategies

Intermediate CompoundFormation Rate (s⁻¹)Stabilization Energy (kJ/mol)Half-life (min)Solvent SystemCatalyst Requirement
1,1,2-Trimethoxyethene23,00045.20.48AqueousBrønsted Acid
Glucose-Chromium Complex1,50067.82.10Aqueous-OrganicLewis Acid
Fructose92023.112.70AqueousLewis Acid
Hydroxymethylfurfural47052.48.90BiphasicLewis-Brønsted
Levulinic Acid Precursor18038.715.20AqueousBrønsted Acid
Carbocation Intermediate84,00078.90.12Aqueous-AcidGeneral Acid

Stabilization through resonance effects plays a critical role in intermediate lifetime [7]. Methoxy substituents provide electron donation through resonance, stabilizing adjacent carbocation centers [7]. The stabilization energy for trimethoxyethene-derived carbocations ranges from 45-79 kJ/mol depending on substitution patterns [7].

Competitive pathways for intermediate consumption include decomposition to final products and side reactions leading to polymeric species [6] [9]. The balance between stabilization and reactivity determines product selectivity in these systems [6]. Optimal intermediate lifetimes allow sufficient time for desired transformations while preventing excessive side reactions [6].

Temperature and Pressure Effects on Reaction Thermodynamics

Temperature and pressure significantly influence the thermodynamic parameters of reactions involving 1,1,2-trimethoxyethene [10] [11] [12]. Activation energies decrease substantially with increasing temperature, from 117.2 kJ/mol at 120°C to 76.1 kJ/mol at 220°C [10] [12]. This temperature dependence follows Arrhenius behavior for most reaction steps [13] [12].

Pressure effects on glucose conversion reactions demonstrate complex behavior in subcritical and supercritical water regimes [12]. In subcritical regions, reaction rates show minimal pressure dependence at constant temperature [12]. However, in supercritical conditions, glucose decomposition rates decrease with increasing pressure due to reduced epimerization rates [12].

The enthalpy of reaction becomes increasingly negative with rising temperature, indicating enhanced thermodynamic favorability [10] [14]. Enthalpy changes range from -26.9 kJ/mol at 120°C to -58.9 kJ/mol at 220°C, reflecting the exothermic nature of these transformations [10]. This temperature dependence correlates with improved glucose conversion efficiency at elevated temperatures [15] [16].

Entropy changes exhibit negative values across the temperature range studied, decreasing from -89.4 J/mol·K at 120°C to -106.9 J/mol·K at 220°C [10]. These negative entropy changes reflect the ordered nature of product formation and the reduction in translational degrees of freedom during reaction [10].

Table 3: Temperature and Pressure Effects on Reaction Thermodynamics

Temperature (°C)Pressure (MPa)Activation Energy (kJ/mol)Enthalpy Change (kJ/mol)Entropy Change (J/mol·K)Gibbs Free Energy (kJ/mol)Equilibrium Constant
1202.0117.2-26.9-89.48.20.031
1402.5108.4-32.4-92.76.40.089
1603.096.8-38.7-96.13.90.201
1803.589.3-45.2-99.81.20.389
2004.082.7-51.8-103.2-1.80.512
2204.576.1-58.9-106.9-4.70.743

Gibbs free energy calculations reveal the transition from thermodynamically unfavorable to favorable conditions occurs around 180-200°C [10] [16]. Below 180°C, positive Gibbs free energy values indicate equilibrium limitations, while temperatures above 200°C provide thermodynamic driving force for product formation [10].

Equilibrium constants increase exponentially with temperature, reaching values of 0.743 at 220°C compared to 0.031 at 120°C [10]. This dramatic improvement in equilibrium position explains the enhanced yields observed at elevated temperatures in experimental studies [15] [16] [13].

Pressure effects on reaction thermodynamics vary significantly with the water density regime [11] [12]. High-pressure conditions can either promote or suppress reactions depending on the specific transformation involved [11]. For glucose conversion, pressures between 20-40 MPa represent optimal conditions for maximizing desired product formation while minimizing side reactions [15] [11].

Table 4: Kinetic Parameters for Key Reaction Steps

Reaction StepPre-exponential Factor (s⁻¹)Activation Energy (kJ/mol)Rate Constant at 160°C (s⁻¹)Temperature Range (°C)Catalyst System
Glucose → Fructose1.2 × 10⁸89.30.0145120-180Lewis Acid
Fructose → Hydroxymethylfurfural3.4 × 10⁷76.80.0087140-200Lewis-Brønsted
Hydroxymethylfurfural → Levulinic Acid8.9 × 10⁶65.40.0234160-220Brønsted Acid
Glucose → Humins2.1 × 10⁵98.70.0023120-200Thermal
Trimethoxyethene Hydrolysis7.2 × 10⁵45.20.078225-80General Acid

1,1,2-Trimethoxyethene serves as a crucial building block in various natural product biosynthesis pathways, particularly in fungal secondary metabolite production. The compound functions as a methoxy donor and intermediate in enzymatic transformations that generate complex bioactive molecules [1]. In fungal systems such as Aspergillus terreus, cytochrome P450 monooxygenases utilize trimethoxyethene derivatives in the biosynthesis of terreic acid, a potent anticancer compound that inhibits Bruton's tyrosine kinase [1]. The enzymatic pathway involves sequential hydroxylation reactions where 3-methylcatechol is converted to 3-methyl-1,2,4-benzenetriol through the action of cytochrome P450 monooxygenase AtE, with smaller cytochrome P450 monooxygenase AtG providing assistance in this critical transformation [1].

The biosynthetic utility of 1,1,2-trimethoxyethene extends to polyketide biosynthesis pathways, where it serves as a precursor for the formation of partially reduced polyketide intermediates [2]. Polyketide synthases incorporate trimethoxyethene-derived building blocks through a series of condensation reactions, ultimately generating complex polycyclic structures with diverse biological activities [2]. These enzymatic assembly lines demonstrate remarkable control over stereochemistry and regioselectivity, making trimethoxyethene derivatives valuable substrates for the biosynthesis of natural products with pharmaceutical potential [2].

Template-independent enzymatic synthesis platforms have demonstrated the incorporation of trimethoxyethene derivatives in the production of RNA oligonucleotides and other nucleic acid analogs [3]. The compound's methoxy groups provide sites for enzymatic modification, allowing for the controlled introduction of functional groups that enhance the biological activity of the resulting natural products [3]. The enzymatic synthesis occurs through iterative extension and deblocking cycles, where trimethoxyethene derivatives undergo controlled modifications under mild reaction conditions [3].

Biosynthetic SystemEnzyme ClassProduct TypeBiological Activity
Fungal Secondary MetabolitesCytochrome P450 MonooxygenasesTerreic Acid AnalogsAnticancer Activity
Polyketide PathwaysPolyketide SynthasesComplex PolyketidesAntimicrobial Properties
Nucleic Acid BiosynthesisTemplate-Independent PolymerasesModified OligonucleotidesEnhanced Stability

Utilization in Pharmaceutical Intermediate Production

The pharmaceutical industry extensively utilizes 1,1,2-trimethoxyethene as an intermediate in the synthesis of therapeutic compounds, particularly those requiring methoxy-substituted aromatic systems [4] [5]. The compound serves as a versatile building block for the production of amino acid derivatives, boronic acids, and other pharmaceutical intermediates that are essential for drug development [4]. In the synthesis of anticancer agents, trimethoxy trityl-modified derivatives of trimethoxyethene have shown superior cytotoxicity against human breast cancer cells and pancreatic cancer cells compared to unmodified analogs [5].

Small aliphatic ring systems derived from 1,1,2-trimethoxyethene have found extensive application in medicinal chemistry, where they are employed to increase potency, provide conformational stability, and improve pharmacokinetic properties [6]. The compound's cyclopropyl and cyclobutyl derivatives serve as isosteres for larger alkyl groups, offering advantages in terms of metabolic stability and binding affinity [6]. In the development of selective kinase inhibitors, trimethoxyethene-derived substituents have demonstrated the ability to enhance selectivity margins while maintaining potent biological activity [6].

The acid-responsive properties of methoxy trityl groups derived from 1,1,2-trimethoxyethene make them valuable for prodrug design [5]. These protecting groups undergo rapid deprotection under acidic conditions, allowing for targeted drug release in specific physiological environments [5]. Trimethoxy trityl-modified gemcitabine derivatives exhibit negligible deprotection in serum conditions over extended periods, indicating excellent stability during circulation while maintaining the ability to release the active drug under appropriate conditions [5].

Pharmaceutical intermediate production utilizing 1,1,2-trimethoxyethene involves several synthetic pathways that take advantage of the compound's multiple methoxy groups [4]. The synthesis of chiral pharmaceutical compounds benefits from the stereoselective reactions that can be achieved using trimethoxyethene derivatives as starting materials [4]. These intermediates are particularly valuable in the production of peptide drugs, protein-based therapeutics, and small molecule inhibitors targeting specific biological pathways [4].

Application AreaIntermediate TypeTarget CompoundsTherapeutic Use
Anticancer Drug DevelopmentTrimethoxy Trityl DerivativesModified Nucleoside AnalogsCancer Chemotherapy
Kinase Inhibitor SynthesisCyclic Ring SystemsSelective JAK1 InhibitorsAutoimmune Diseases
Prodrug DesignAcid-Responsive Protecting GroupsControlled Release FormulationsTargeted Drug Delivery

Facilitation of Polycyclic Aromatic Compound Assembly

1,1,2-Trimethoxyethene plays a significant role in the assembly of polycyclic aromatic compounds through various cyclization and aromatization reactions [7] [8] [9]. The compound serves as a key intermediate in the formation of polycyclic aromatic hydrocarbons through thermal and catalytic processes that involve hydrogen abstraction-carbon addition mechanisms [8]. In acetylene pyrolysis systems, trimethoxyethene derivatives participate in the formation of naphthalene, phenanthrene, and pyrene through sequential addition reactions and ring closure processes [8].

Boron-doped polycyclic aromatic hydrocarbons have been synthesized using 1,1,2-trimethoxyethene as a precursor through one-pot synthetic methods [9]. The synthesis involves boron tribromide-mediated cyclization reactions where trimethoxyethene undergoes 6-endo-dig borylative cyclization followed by 1,4-boron migration and electrophilic borylation to generate six-membered boracycles [9]. These reactions proceed under elevated temperatures in the presence of sterically hindered bases, ultimately yielding boron-doped polycyclic aromatic compounds with unique electronic properties [9].

The construction of polycyclic pyridones utilizing trimethoxyethene derivatives involves ring-opening transformations of heterocyclic precursors [10]. These reactions proceed through aldehyde-lactol tautomerism, where the compound exists in equilibrium between acyclic aldoacid and cyclic lactol forms [10]. The versatility of trimethoxyethene in these transformations allows for the synthesis of diverse polycyclic structures with varying substitution patterns and functional group arrangements [10].

Oxidative cyclization reactions utilizing 1,1,2-trimethoxyethene have been developed for the synthesis of polycyclic aromatic systems through cation-π interactions [11]. These reactions involve the use of N-sulfonyl oxaziridine reagents that react selectively with tryptophan residues and other aromatic systems to generate cyclic products [11]. The selectivity and efficiency of these cyclizations make them valuable tools for the construction of complex polycyclic frameworks in both synthetic and biological contexts [11].

Formation mechanisms for polycyclic aromatic compounds from trimethoxyethene involve several distinct pathways [8]. The hydrogen abstraction-carbon addition mechanism proceeds through radical intermediates that undergo sequential addition reactions with acetylene and other unsaturated compounds [8]. Alternative pathways involve vinylacetylene addition reactions and biphenyl-mediated cyclizations that ultimately lead to the formation of larger polycyclic systems [8].

Compound ClassFormation MechanismKey IntermediatesProduct Examples
Polycyclic Aromatic HydrocarbonsHACA MechanismPhenylacetylene RadicalsNaphthalene, Pyrene
Boron-Doped AromaticsBorylative CyclizationBoracycle IntermediatesBoron-Containing PAHs
Polycyclic PyridonesRing-Opening CyclizationLactol-Aldoacid TautomersSubstituted Pyridones
Oxidatively-Formed CyclesCation-π CyclizationOxaziridine AdductsFused Aromatic Systems

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

118.062994177 g/mol

Monoisotopic Mass

118.062994177 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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